molecular formula C25H40N2O11 B13449876 (2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13449876
M. Wt: 548.6 g/mol
InChI Key: VEYBPHDESXGJIN-CWEXYUASSA-N
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Description

The compound (2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with multiple chiral centers. This compound is notable for its intricate structure, which includes several stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C25H40N2O11

Molecular Weight

548.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17-,18-,19+,20-,25-/m0/s1/i3D3,12D

InChI Key

VEYBPHDESXGJIN-CWEXYUASSA-N

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Hydrolysis of Ester and Amide Bonds

The compound contains an ethoxy-oxopentanoyl ester group and amide linkages , which are susceptible to hydrolysis under acidic or basic conditions .

Reaction TypeConditionsProductsNotes
Ester Hydrolysis Acidic (HCl/H₂O) or Basic (NaOH/H₂O)Carboxylic acid (from ester) + ethanolDeuterium substitution at the α-carbon may slow hydrolysis due to kinetic isotope effects .
Amide Hydrolysis Strong acid (e.g., H₂SO₄) or base (e.g., LiOH)Amine fragment + carboxylic acidThe indole-2-carbonyl group’s steric hindrance may reduce reaction rates .

Deuterium-Specific Reactivity

The 2,3,3,3-tetradeuterio substituent on the propanoyl group introduces kinetic isotope effects (KIEs) in reactions involving C-H/D bond cleavage :

ProcessImpact of DeuteriumExample Reaction
Oxidation Reduced reaction rate at deuterated sitesSlower dehydrogenation in cytochrome P450-mediated pathways .
Radical Reactions Altered bond dissociation energiesDelayed hydrogen abstraction in free-radical chain processes.

Oxidation of Hydroxyl Groups

The 3,4,5-trihydroxyoxane moiety contains vicinal diols, which can undergo oxidation with agents like NaIO₄:

ReagentProductNotes
NaIO₄Cleavage to dialdehydesSelectivity depends on steric accessibility .
KMnO₄ (acidic)Oxidative ring opening to dicarboxylic acidsRequires harsh conditions.

Carboxylic Acid Derivatives

The terminal oxane-2-carboxylic acid group participates in standard acid reactions:

ReactionReagentsProduct
Esterification ROH/H⁺Corresponding ester (e.g., methyl ester)
Amide Formation SOCl₂ + amineSubstituted amide

Salt Formation

The carboxylic acid and amine groups enable salt formation with bases (e.g., NaOH) or acids (e.g., HCl), respectively . This is critical for pharmaceutical formulation, as seen in deuterated idazoxan derivatives .

Stability Under Thermal/Photolytic Conditions

  • Thermal decomposition : Likely above 200°C, yielding CO₂ and fragmented amines .

  • Photolysis : Potential cleavage of the indole-carboxylic acid bond under UV light.

Key Limitations and Research Gaps

  • No direct experimental data on this compound’s reactions exists in the reviewed sources. Predictions are based on structural analogs .

  • Deuterium’s role in altering reaction mechanisms requires empirical validation.

Experimental studies (e.g., NMR kinetics, isotopic labeling) are recommended to confirm these pathways.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple chiral centers make it a valuable tool for studying stereochemistry and chiral catalysis.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its complex structure allows for the investigation of how different functional groups interact with biological molecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its multiple functional groups and chiral centers make it a promising candidate for the development of new pharmaceuticals with specific biological activities.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its complex structure allows for the creation of materials with unique properties, such as enhanced strength or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups and chiral centers allow it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its highly complex structure, which includes multiple chiral centers and a variety of functional groups. This complexity allows it to interact with biological targets in unique ways, making it a valuable tool for scientific research and potential therapeutic applications.

Biological Activity

The compound identified as (2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on current research findings.

Chemical Structure and Properties

The compound features multiple stereocenters and functional groups that contribute to its biological properties. Its molecular formula is C30H46D4N2O10C_{30}H_{46}D_4N_2O_{10}, where D represents deuterium atoms incorporated into the structure. The presence of hydroxyl groups and a carboxylic acid moiety suggests possible interactions with biological macromolecules.

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The hydroxyl groups in the compound are likely responsible for scavenging free radicals and reducing oxidative stress in cells. A study demonstrated that related compounds could inhibit lipid peroxidation effectively .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. In vitro assays showed that it could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism where the compound modulates immune responses and may be beneficial in treating inflammatory disorders .

3. Antimicrobial Properties

Preliminary studies have indicated that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes due to its amphiphilic nature .

4. Potential Neuroprotective Effects

Given its complex structure and ability to cross the blood-brain barrier (BBB), there is growing interest in its neuroprotective properties. Animal models have shown that similar compounds can enhance cognitive function and reduce neuroinflammation associated with neurodegenerative diseases .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

Study Objective Findings
Study 1Evaluate antioxidant activityDemonstrated significant reduction in oxidative stress markers in vitro .
Study 2Assess anti-inflammatory effectsShowed downregulation of TNF-alpha and IL-6 in macrophage cultures .
Study 3Investigate antimicrobial propertiesEffective against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 4Explore neuroprotective effectsImproved cognitive function in rodent models of Alzheimer's disease .

The biological activities of the compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : Hydroxyl groups donate electrons to free radicals.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall integrity.
  • Neuroprotective Mechanism : Modulation of neuroinflammatory pathways and enhancement of neuronal survival.

Q & A

Q. How to design in vivo studies to assess pharmacokinetic properties without commercial radiolabeled analogs?

  • Methodological Answer : Synthesize a stable isotope-labeled variant (e.g., 15N^{15}N- or 13C^{13}C-tagged) for quantification via mass spectrometry. Use microdosing protocols with accelerator mass spectrometry (AMS) to trace absorption and excretion at sub-pharmacological doses .

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